Cas no 1757-29-5 (2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate)
2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2,5-dicarboxylic acid 2,5-dimethyl ester
- 1H-pyrrole-2,5-dicarboxylic acid dimethyl ester
- dimethyl 1H-pyrrole-2,5-dicarboxylate
- Pyrrol-2,5-dicarbonsaeure-dimethylester
- pyrrole-2,5-dicarboxylic acid dimethyl ester
- DTXSID001219496
- EN300-221504
- Z1509142347
- SB63714
- 1757-29-5
- D76454
- DB-187099
- 2,5-dimethyl 1H-pyrrole-2,5-dicarboxylate
- dimethyl1H-pyrrole-2,5-dicarboxylate
- AKOS027196575
- CS-0104767
- 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester
- SCHEMBL70624
- BAA75729
- 2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate
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- MDL: MFCD24549271
- Inchi: 1S/C8H9NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h3-4,9H,1-2H3
- InChI Key: PMRHDIDDAMSGAA-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=C(C(=O)OC)N1)=O
Computed Properties
- Exact Mass: 183.05300
- Monoisotopic Mass: 183.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 68.4Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 310.7±22.0 °C at 760 mmHg
- Flash Point: 141.7±22.3 °C
- PSA: 68.39000
- LogP: 0.58790
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333128-5g |
Dimethyl 1H-pyrrole-2,5-dicarboxylate |
1757-29-5 | 95%+ | 5g |
$1848 | 2021-08-18 | |
| TRC | B431138-5mg |
2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate |
1757-29-5 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B431138-10mg |
2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate |
1757-29-5 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B431138-50mg |
2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate |
1757-29-5 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM333128-1g |
Dimethyl 1H-pyrrole-2,5-dicarboxylate |
1757-29-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Crysdot LLC | CD11231617-250mg |
Dimethyl 1H-pyrrole-2,5-dicarboxylate |
1757-29-5 | 95% | 250mg |
$460 | 2024-07-18 | |
| Crysdot LLC | CD11231617-1g |
Dimethyl 1H-pyrrole-2,5-dicarboxylate |
1757-29-5 | 95% | 1g |
$860 | 2024-07-18 | |
| A2B Chem LLC | AV74127-1g |
Dimethyl 1H-pyrrole-2,5-dicarboxylate |
1757-29-5 | 95.00% | 1g |
$532.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D405738-1g |
1H-Pyrrole-2,5-dicarboxylic acid 2,5-dimethyl ester |
1757-29-5 | 97% | 1g |
$430 | 2025-02-21 | |
| eNovation Chemicals LLC | D405738-2g |
1H-Pyrrole-2,5-dicarboxylic acid 2,5-dimethyl ester |
1757-29-5 | 97% | 2g |
$630 | 2025-02-21 |
2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate
Introduction to 2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate (CAS No. 1757-29-5)
2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate, identified by its Chemical Abstracts Service (CAS) number 1757-29-5, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrrole derivatives family, characterized by its fused five-membered ring containing nitrogen. The presence of two carboxyl groups at the 2 and 5 positions, along with two methyl substituents, imparts unique chemical and electronic properties that make it a valuable scaffold for synthetic applications.
The structural features of 2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate contribute to its reactivity and utility in various chemical transformations. The carboxylate groups facilitate nucleophilic substitution reactions, enabling the introduction of diverse functional moieties. Additionally, the electron-rich nature of the pyrrole ring enhances its participation in coordination chemistry and metal complexation, which is leveraged in catalytic systems and material science applications.
In recent years, 2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate has been explored for its potential in drug discovery and medicinal chemistry. Its rigid pyrrole core serves as a privileged scaffold for designing bioactive molecules. For instance, studies have demonstrated its utility in generating derivatives with antimicrobial and anti-inflammatory properties. The carboxylate functionalities allow for further derivatization into amides, esters, or salts, expanding its pharmacological spectrum.
One of the most compelling aspects of 2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate is its role in developing metal-organic frameworks (MOFs). The compound’s ability to act as a building block for MOFs has been investigated for applications in gas storage, separation technologies, and sensing devices. The incorporation of transition metals into the framework structure enhances its functionality, making it a promising candidate for next-generation materials.
Recent advancements in computational chemistry have further highlighted the significance of 2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate. Molecular modeling studies suggest that this compound can serve as a precursor for designing small-molecule catalysts with tailored reactivity. Such catalysts are essential for optimizing synthetic pathways in pharmaceutical manufacturing and industrial processes.
The compound’s stability under various conditions makes it suitable for both laboratory-scale synthesis and large-scale production. Researchers have reported efficient synthetic routes involving multi-step organic transformations that highlight the compound’s adaptability in different chemical environments. These methodologies are crucial for ensuring high yields and purity levels required for downstream applications.
From a biological perspective, 2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate has been studied for its interactions with biological targets. Preliminary experiments indicate that certain derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegeneration. While further research is needed to fully elucidate its mechanism of action, these findings underscore its potential as a lead compound in therapeutic development.
The synthesis of 2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate involves well-established organic reactions such as condensation and oxidation processes. Advanced techniques like flow chemistry have been employed to improve reaction efficiency and scalability. These innovations are critical for reducing production costs and environmental impact while maintaining high chemical purity.
The versatility of CAS No. 1757-29-5 extends to its applications in agrochemicals. Derivatives of this compound have shown promise as intermediates for developing novel pesticides with enhanced efficacy and reduced environmental persistence. Such developments are aligned with global efforts to promote sustainable agricultural practices.
In conclusion,2,5-Dimethyl 1H-pyrrole-2,5-dicarboxylate is a multifaceted compound with broad utility across multiple scientific disciplines. Its structural features enable diverse applications ranging from drug discovery to material science. As research continues to uncover new possibilities, CAS No. 1757-29-5 is poised to remain a cornerstone in synthetic chemistry and industrial innovation.
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